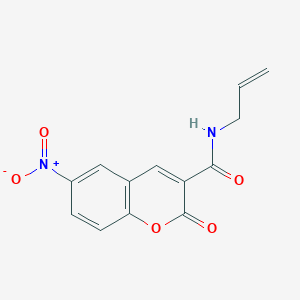![molecular formula C21H27NO B5130743 N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine, also known as methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1960 and has gained popularity as a recreational drug in recent years. However,
Wirkmechanismus
Methoxetamine acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a decrease in calcium influx into the cell. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
Methoxetamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is a region of the brain involved in reward and addiction. Methoxetamine has also been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological processes. However, one limitation is the potential for abuse and addiction, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee. One area of interest is its potential therapeutic uses, particularly in the treatment of chronic pain and depression. Another area of interest is the development of more selective NMDA receptor antagonists that may have fewer side effects than N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee. Finally, research on the long-term effects of N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee use is needed to better understand its potential risks and benefits.
Synthesemethoden
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee involves the reaction of 2-(2-methoxyphenyl)ethylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with phenyl magnesium bromide to yield N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanaminee.
Wissenschaftliche Forschungsanwendungen
Methoxetamine has been used in scientific research to study its mechanism of action and its potential therapeutic uses. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain and learning and memory processes. Methoxetamine has also been shown to have analgesic properties in animal models.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-23-21-10-6-5-9-19(21)15-16-22-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-10,18,20,22H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPZOJQEIXLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)


![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)

![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)